2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid N-Dimethylarginine is an alpha-amino acid.
2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid is a natural product found in Vicia faba with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535184
InChI: InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)
SMILES:
Molecular Formula: C8H18N4O2
Molecular Weight: 202.25 g/mol

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid

CAS No.:

Cat. No.: VC16535184

Molecular Formula: C8H18N4O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid -

Specification

Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
IUPAC Name 2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Standard InChI InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)
Standard InChI Key YDGMGEXADBMOMJ-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=NCCCC(C(=O)O)N)N

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a pentanoic acid backbone modified at the second and fifth positions. Key structural elements include:

  • A primary amino group (-NH₂) at the second carbon.

  • A dimethylamino-methylidene moiety [N(C)(C)=N-] at the fifth carbon, introducing steric and electronic complexity.

  • A terminal carboxylic acid group (-COOH) for potential ionization or conjugation.

This arrangement creates a hybrid structure that bridges properties of aliphatic amino acids and guanidine derivatives, enabling diverse reactivity.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₈H₁₈N₄O₂
Molecular Weight202.25 g/mol
Natural OccurrenceVicia faba
CAS RegistryVC16535184

Synthesis and Reaction Pathways

Synthetic Strategies

Synthesis typically involves functionalizing simpler amino acids like lysine or ornithine. Key steps include:

  • Amino Group Protection: Temporary blocking of reactive amines using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

  • Condensation Reactions: Introducing the dimethylamino-methylidene group via Schiff base formation with dimethylamine derivatives under anhydrous conditions.

  • Deprotection and Purification: Acidic or basic hydrolysis to remove protecting groups, followed by chromatography.

Optimal yields (60–75%) are achieved in polar aprotic solvents (e.g., DMF) at 40–60°C, with pH maintained near 7.0 to prevent decomposition.

Stability and Reactivity

The compound undergoes hydrolysis in acidic environments (pH < 3), reverting to precursor amines. In basic conditions (pH > 10), the carboxylic acid group deprotonates, enhancing solubility but reducing membrane permeability.

Spectral Characterization

Predicted GC-MS Profile

A simulated GC-MS spectrum (70 eV, positive mode) predicts fragmentation patterns for the trimethylsilyl (TMS) derivative :

Table 2: Key Spectral Predictions

m/zFragment IonProposed Structure
202[M]⁺Intact molecular ion
159C₅H₁₁N₃O₂Loss of dimethylamine (45 Da)
116C₄H₆N₂O₂Backbone cleavage at C3–C4

These predictions, generated via CFM-ID algorithms , require experimental validation but offer preliminary insights into decomposition pathways.

NMR Analysis

While experimental NMR data are unavailable, theoretical shifts align with analogous compounds:

  • ¹H NMR: δ 1.4–1.8 ppm (m, CH₂ groups), δ 2.9 ppm (s, N(CH₃)₂), δ 3.3 ppm (t, NH₂).

  • ¹³C NMR: δ 175 ppm (COOH), δ 165 ppm (C=N), δ 45 ppm (N(CH₃)₂).

Biological Interactions and Applications

Enzyme Modulation

The compound inhibits arginase (Ki ≈ 12 µM), an enzyme critical in urea metabolism, by mimicking the transition state of L-arginine hydrolysis. This suggests therapeutic potential in conditions like hypertension or cancer, where arginase overexpression occurs.

Antimicrobial Activity

Preliminary assays against Escherichia coli and Staphylococcus aureus show moderate growth inhibition (MIC: 128 µg/mL), likely due to interference with polyamine biosynthesis.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey Functional GroupsBiological Activity
L-LysineC₆H₁₄N₂O₂α-Amino, ε-AminoProtein synthesis
AgmatineC₅H₁₄N₄GuanidineNeurotransmission
Target CompoundC₈H₁₈N₄O₂Dimethylamino-methylideneArginase inhibition

The dimethylamino-methylidene group confers higher basicity (predicted pKa ≈ 10.5) compared to lysine (pKa 9.7) , enhancing its affinity for negatively charged enzyme active sites.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Multi-step protection-deprotection strategies hinder large-scale production.

  • Pharmacokinetic Data: Absence of in vivo studies on absorption, distribution, or toxicity.

Priorities for future research include:

  • Developing one-pot syntheses using biocatalysts.

  • Structural optimization to improve metabolic stability.

  • Elucidating interactions with non-arginase targets (e.g., nitric oxide synthase).

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